molecular formula C11H22ClNO B13866285 Propanamide, N,N-dibutyl-3-chloro-

Propanamide, N,N-dibutyl-3-chloro-

Cat. No.: B13866285
M. Wt: 219.75 g/mol
InChI Key: ALAPRJIGPQQKKY-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Amide Chemistry

The amide functional group is one of the most fundamental and pervasive linkages in chemistry and biology. pulsus.com It forms the backbone of proteins (as peptide bonds) and is a key structural component in numerous pharmaceuticals, polymers like nylon, and other industrial materials. pulsus.comlibretexts.org The synthesis of amides is a cornerstone of organic and medicinal chemistry. nih.gov

Typically, amides are synthesized by reacting a carboxylic acid or its activated derivative (like an acid chloride) with an amine. libretexts.orgmasterorganicchemistry.com The N,N-disubstituted nature of Propanamide, N,N-dibutyl-3-chloro- makes it a tertiary amide. Unlike primary and secondary amides, tertiary amides lack an N-H bond and therefore cannot act as hydrogen bond donors, which influences their physical properties and reactivity. masterorganicchemistry.com The presence of the two butyl groups increases the molecule's lipophilicity compared to shorter-chain analogs.

The key feature that distinguishes this molecule is the chlorine atom at the 3-position (the β-carbon relative to the carbonyl group). This alkyl chloride functionality introduces a reactive site for nucleophilic substitution reactions. This dual functionality—a stable amide group and a reactive alkyl chloride—positions Propanamide, N,N-dibutyl-3-chloro- as a potentially valuable intermediate or building block in organic synthesis. It allows for the introduction of the N,N-dibutylpropanamide moiety onto other molecular scaffolds.

Historical Perspectives on Chloro-Amides and Related Derivatives in Chemical Transformations

The history of chloro-amides and related halogenated compounds is rich, with their utility spanning from synthetic intermediates to reactive reagents. While α-chloro amides have been explored in the synthesis of sterically hindered chiral amides, the broader class of halogenated amides has seen significant use.

Historically, the development of amide synthesis methodologies has sought mild and efficient conditions. This led to the invention of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), for forming sensitive amides under neutral pH. masterorganicchemistry.com In a related context, N-halogenated reagents, including N-chlorosuccinimide (NCS) and N-chlorophthalimide, have been employed in combination with phosphines to generate reactive phosphonium (B103445) salts in situ. nih.govacs.org These species activate carboxylic acids, facilitating their conversion to amides under mild, room-temperature conditions. nih.govacs.org This highlights the role of the chlorine-nitrogen bond in activating molecules for chemical transformations.

Compounds with chloro-substituents on the alkyl portion of the amide, like Propanamide, N,N-dibutyl-3-chloro-, serve a different but equally important role as synthetic precursors. The carbon-chlorine bond is a versatile functional group that can participate in a wide array of reactions. For example, related compounds like 3-chloropropionamide (B146405) and other N-substituted derivatives are used as building blocks in more complex chemical structures. nih.govnih.gov The synthesis of such compounds often involves the reaction of amines with 3-chloropropionyl chloride, which is itself derived from 3-chloropropionic acid.

Overview of Research Trajectories for N,N-dibutyl-3-chloropropanamide

While specific research applications for Propanamide, N,N-dibutyl-3-chloro- are not widely published, its chemical structure suggests several logical research trajectories. These potential applications are inferred from the known reactivity of its functional groups and the uses of its parent compound, N,N-dibutylpropanamide.

As a Synthetic Intermediate: The most apparent research path for this compound is its use as a bifunctional building block. The 3-chloro group is a reactive handle for nucleophilic substitution reactions. Researchers could use it to attach the N,N-dibutylpropanamide fragment to various substrates, such as alcohols, thiols, or amines, to create more complex molecules with tailored properties. This could be relevant in the development of new pharmaceutical intermediates, agrochemicals, or materials science precursors.

Probing Biological Activity: The parent compound, N,N-dibutylpropanamide, has been investigated for potential biological activities. The introduction of a chlorine atom could modulate this activity. The alkyl chloride moiety can react with biological nucleophiles, suggesting that Propanamide, N,N-dibutyl-3-chloro- could be explored as a covalent inhibitor or probe for biological systems. However, this reactivity also implies potential toxicity, which would need to be carefully assessed.

Polymer and Materials Science: Amides are integral to polymer chemistry. The dual functionality of N,N-dibutyl-3-chloropropanamide could allow it to be incorporated into polymer chains. For instance, it could be used as a monomer in polymerization reactions or as a post-polymerization modification agent, where the chloro-group is used to graft side chains onto an existing polymer backbone. The dibutyl groups would impart flexibility and lipophilicity to the resulting material.

Data Tables

Table 1: Physicochemical Properties of Propanamide, N,N-dibutyl-3-chloro- and Related Compounds

This table presents key physicochemical properties for Propanamide, N,N-dibutyl-3-chloro- and its non-chlorinated parent compound for comparison.

PropertyPropanamide, N,N-dibutyl-3-chloro-N,N-Dibutylpropanamide
CAS Number 5836-13-51187-33-3 chem960.com
Molecular Formula C₁₁H₂₂ClNO nist.govC₁₁H₂₃NO chem960.com
Molecular Weight 219.751 g/mol nist.gov185.31 g/mol chem960.com
IUPAC Name N,N-dibutyl-3-chloropropanamide nist.govN,N-dibutylpropanamide chem960.com

Data sourced from NIST Chemistry WebBook nist.gov and Chem960.com chem960.com.

Table 2: Spectroscopic Data for Propanamide, N,N-dibutyl-3-chloro-

This table summarizes available spectroscopic data, which is crucial for the identification and characterization of the compound.

Data TypeDetails
Mass Spectrum Electron Ionization data is available through the NIST WebBook. nist.gov
Gas Chromatography Retention data from a 5% Phenyl methyl siloxane capillary column is available from NIST. nist.gov

Data sourced from the NIST WebBook. nist.govnist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22ClNO

Molecular Weight

219.75 g/mol

IUPAC Name

N,N-dibutyl-3-chloropropanamide

InChI

InChI=1S/C11H22ClNO/c1-3-5-9-13(10-6-4-2)11(14)7-8-12/h3-10H2,1-2H3

InChI Key

ALAPRJIGPQQKKY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)CCCl

Origin of Product

United States

Synthetic Methodologies for Propanamide, N,n Dibutyl 3 Chloro

Classical Approaches to Propanamide, N,N-dibutyl-3-chloro- Synthesis

Traditional methods for the synthesis of amides provide a foundational understanding of the formation of the crucial amide bond and the introduction of the chloro-substituent. These approaches are often characterized by their reliability and scalability, though they may involve harsh reagents and generate significant waste.

Amidation Reactions from 3-Chloropropanoic Acid Precursors

A primary and straightforward route to Propanamide, N,N-dibutyl-3-chloro- involves the formation of the amide bond between a derivative of 3-chloropropanoic acid and dibutylamine (B89481). This can be achieved through the activation of the carboxylic acid, most commonly by converting it to a more reactive species such as an acyl chloride.

The reaction typically proceeds by first converting 3-chloropropanoic acid to 3-chloropropanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with dibutylamine. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general reaction scheme is as follows: Step 1: Acyl Chloride Formation ClCH₂CH₂COOH + SOCl₂ → ClCH₂CH₂COCl + SO₂ + HCl

Step 2: Amidation ClCH₂CH₂COCl + 2 (CH₃CH₂CH₂CH₂)₂NH → ClCH₂CH₂CON(CH₂CH₂CH₂CH₃)₂ + (CH₃CH₂CH₂CH₂CH₂)₂NH₂⁺Cl⁻

Alternatively, coupling agents can be employed to facilitate the direct amidation of 3-chloropropanoic acid with dibutylamine, avoiding the need to isolate the acyl chloride. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can be used. frontiersin.org

Table 1: Reaction Parameters for Classical Amidation

ParameterAcyl Chloride MethodCoupling Agent Method
Starting Materials 3-Chloropropanoic acid, Thionyl chloride, Dibutylamine3-Chloropropanoic acid, Dibutylamine, EDC, HOBt
Solvent Aprotic solvents (e.g., Dichloromethane, Toluene)Aprotic polar solvents (e.g., DMF, Acetonitrile)
Temperature 0°C to room temperatureRoom temperature
Byproducts SO₂, HCl, Dibutylammonium chlorideUrea (B33335) derivative, Water

Alternative Synthetic Routes involving Halogenation of N,N-dibutylpropanamide

An alternative strategy involves the initial synthesis of the parent amide, N,N-dibutylpropanamide, followed by a selective halogenation step to introduce the chlorine atom at the C-3 position. N,N-dibutylpropanamide can be synthesized from propionic acid and dibutylamine using standard amidation methods.

The subsequent chlorination of the aliphatic chain presents a challenge in terms of regioselectivity. Classical free-radical halogenation using reagents like chlorine gas (Cl₂) under UV irradiation is often unselective and can lead to a mixture of chlorinated products at different positions (C-2 and C-3) as well as over-halogenation.

More controlled chlorination can be achieved using reagents such as sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide. However, achieving high regioselectivity for the C-3 position over the more activated C-2 position (alpha to the carbonyl group) can be difficult. Recent advancements in selective C-H functionalization offer more precise methods. For instance, the use of N-chloroamides under visible light irradiation has been shown to achieve site-selective chlorination of aliphatic C-H bonds, driven by steric and electronic factors. acs.orgnih.govnih.gov This modern approach to halogenation offers a more controlled and potentially higher-yielding route compared to traditional radical halogenation.

Regioselective and Stereoselective Synthesis Considerations for the Chloro-Position

The synthesis of Propanamide, N,N-dibutyl-3-chloro- introduces the possibility of a stereocenter at the C-3 position if the two substituents on this carbon were different. In this specific molecule, the C-3 is a methylene (B1212753) group, so it is achiral. However, if a substituted propanamide precursor were used, the introduction of the chlorine atom would create a chiral center, necessitating considerations for stereoselective synthesis.

Regioselectivity is a key consideration in the halogenation of N,N-dibutylpropanamide. The C-H bonds at the C-2 (α) and C-3 (β) positions have different reactivities. The α-protons are activated by the adjacent carbonyl group, making them susceptible to enolate formation and subsequent reaction. Conversely, radical abstraction may favor the weaker C-H bond, which can be influenced by the steric bulk of the N,N-dibutyl group. Directing the chlorination specifically to the C-3 position often requires specialized reagents or catalytic systems that can overcome the inherent reactivity of the α-position. The aforementioned site-selective chlorination using N-chloroamides is a prime example of achieving such regioselectivity. acs.orgnih.gov

Modern Advancements in Propanamide, N,N-dibutyl-3-chloro- Synthesis

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles are applicable to the synthesis of Propanamide, N,N-dibutyl-3-chloro-.

Catalytic Strategies for Enhanced Efficiency and Selectivity

Modern synthetic methods increasingly rely on catalysis to improve reaction efficiency and reduce waste. For the amidation step, various catalysts have been developed to facilitate the direct condensation of carboxylic acids and amines, bypassing the need for stoichiometric activating agents. chemrxiv.org

Boric acid has been reported as a simple and effective catalyst for the solvent-free synthesis of amides from carboxylic acids and urea or amines. bohrium.com Metal-based catalysts, including those based on iron, copper, and zirconium, have also been shown to promote amidation reactions under milder conditions. nih.gov For instance, iron(III) chloride (FeCl₃) can catalyze the amidation of esters, which could be an alternative route starting from an ester of 3-chloropropanoic acid. nih.gov The use of such catalysts can lead to higher atom economy and reduced production of byproducts.

Table 2: Comparison of Catalytic Amidation Methods

Catalyst TypeExampleAdvantages
Brønsted Acid Boric AcidInexpensive, low toxicity, solvent-free conditions possible. bohrium.com
Lewis Acid Iron(III) ChlorideEffective for ester amidation, readily available. nih.gov
Heterogeneous Activated K60 SilicaRecyclable, simplifies product purification.

Green Chemistry Principles in Propanamide, N,N-dibutyl-3-chloro- Production

The principles of green chemistry aim to minimize the environmental impact of chemical processes. In the context of synthesizing Propanamide, N,N-dibutyl-3-chloro-, several green strategies can be implemented.

One key principle is the use of safer solvents or the elimination of solvents altogether. Solvent-free reactions, often facilitated by microwave irradiation or the use of catalysts like boric acid, can significantly reduce waste and energy consumption. bohrium.com Microwave-assisted synthesis, in particular, has been shown to accelerate reaction times and improve yields in amide synthesis.

Solvent-Free Methodologies

The pursuit of environmentally benign chemical processes has led to the exploration of solvent-free synthesis methods for amides like Propanamide, N,N-dibutyl-3-chloro-. These methods not only reduce the environmental impact by eliminating hazardous organic solvents but also often lead to simpler work-up procedures and can result in higher yields. semanticscholar.org

One promising approach is the direct reaction of carboxylic acids or their derivatives with amines under solvent-free conditions, often facilitated by microwave irradiation or the use of solid catalysts. For instance, the reaction of 3-chloropropionic acid with dibutylamine can be envisioned to proceed under solvent-free conditions, potentially catalyzed by a mild Lewis acid or simply by heating the neat reactants. semanticscholar.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this domain, offering rapid heating and often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govnih.gov

Another solvent-free strategy involves the reaction of an acyl chloride, such as 3-chloropropionyl chloride, with an amine. These reactions are typically vigorous and can often be performed without a solvent, especially when one of the reactants is in liquid form and can act as the reaction medium. google.com The direct mixing of 3-chloropropionyl chloride with dibutylamine would likely proceed exothermically to form the desired amide.

ReactantsConditionsPotential Advantages
3-Chloropropionic Acid + DibutylamineMicrowave irradiation, catalyst (e.g., boric acid)Reduced reaction time, high efficiency, no solvent waste. semanticscholar.org
3-Chloropropionyl Chloride + DibutylamineNeat mixing, controlled temperatureHigh reactivity, no solvent required, simple process.
3-Chloropropionic Acid + DibutylamineTrituration and direct heatingSimple, efficient, avoids hazardous solvents. semanticscholar.org
Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

The synthesis of Propanamide, N,N-dibutyl-3-chloro- can be analyzed through the lens of atom economy. The reaction of 3-chloropropionyl chloride with dibutylamine is a classic example of an acylation reaction.

Reaction: C₃H₄ClO(Cl) (3-chloropropionyl chloride) + (C₄H₉)₂NH (dibutylamine) → C₁₁H₂₂ClNO (Propanamide, N,N-dibutyl-3-chloro-) + HCl (hydrochloric acid)

To calculate the theoretical atom economy for this reaction, we consider the molecular weights of the reactants and the desired product.

CompoundMolecular FormulaMolecular Weight ( g/mol )
3-Chloropropionyl chlorideC₃H₄Cl₂O126.98
DibutylamineC₈H₁₉N129.24
Propanamide, N,N-dibutyl-3-chloro-C₁₁H₂₂ClNO219.75

Atom Economy Calculation: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (219.75 / (126.98 + 129.24)) x 100 ≈ 85.7%

Strategies for waste minimization in this synthesis include:

Catalytic Approaches: Developing catalytic methods that avoid the use of stoichiometric reagents for activation can significantly reduce waste. dst.gov.in

Byproduct Valorization: Investigating potential uses for the hydrochloric acid byproduct.

Process Optimization: As discussed in subsequent sections, optimizing reaction conditions can maximize yield and minimize the formation of side products, thereby reducing waste.

Flow Chemistry and Continuous Processing Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. The synthesis of Propanamide, N,N-dibutyl-3-chloro- is well-suited for a continuous flow setup, particularly when starting from the highly reactive 3-chloropropionyl chloride. nih.govresearchgate.net

A notable study details the atom- and mass-economical continuous flow production of 3-chloropropionyl chloride itself, followed by its subsequent amidation. nih.govresearchgate.net This integrated approach allows for the on-demand generation of the reactive acyl chloride, which can then be immediately reacted with an amine in a subsequent flow reactor. This "just-in-time" production minimizes the hazards associated with storing large quantities of unstable intermediates.

A potential continuous flow process for the synthesis of Propanamide, N,N-dibutyl-3-chloro- would involve pumping streams of 3-chloropropionyl chloride and dibutylamine into a microreactor or a packed-bed reactor. The rapid mixing and excellent heat transfer characteristics of these reactors allow for precise control over the reaction conditions, leading to higher yields and purities. nih.govresearchgate.net

ParameterAdvantage in Flow Chemistry
Safety Small reactor volumes minimize the risk associated with highly reactive intermediates and exothermic reactions.
Efficiency Shorter reaction times and higher throughput compared to batch processes. nih.govresearchgate.net
Control Precise control over temperature, pressure, and stoichiometry leads to improved selectivity and yield.
Scalability Scaling up production is achieved by running the process for longer durations or by using multiple reactors in parallel.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of Propanamide, N,N-dibutyl-3-chloro- while minimizing costs and environmental impact. Key parameters that can be fine-tuned include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent (if any).

In a continuous flow setting for the reaction of 3-chloropropionyl chloride with an amine, a study demonstrated that over 80% conversion could be achieved in just one minute. nih.gov This highlights the significant rate enhancement possible with flow technology.

Key Optimization Parameters and Their Effects:

Temperature: The amidation reaction is typically exothermic. In a batch process, careful temperature control is necessary to prevent runaway reactions and the formation of byproducts. In a flow reactor, the high surface-area-to-volume ratio allows for efficient heat dissipation, enabling reactions to be run at higher temperatures safely, which can further increase the reaction rate. researchgate.net

Stoichiometry: The molar ratio of the reactants plays a critical role. Using a slight excess of the amine can ensure the complete conversion of the more valuable acyl chloride. However, this can complicate the purification process. In a flow system, precise stoichiometric control is easier to achieve.

Reaction Time (Residence Time in Flow): In a batch reactor, the reaction time is a key parameter to monitor for completion. In a continuous flow reactor, the equivalent parameter is the residence time, which is the time the reactants spend in the reactor. Optimizing the residence time is crucial for achieving high conversion without leading to the degradation of the product. researchgate.net

Catalyst: While the reaction between an acyl chloride and an amine is often fast enough without a catalyst, in the case of starting from the less reactive 3-chloropropionic acid, a catalyst is generally required. Screening different catalysts (e.g., Lewis acids, organocatalysts) can significantly impact the reaction rate and yield.

Yield Enhancement Strategies:

Integrated Work-up: Continuous flow systems can be designed to include in-line purification steps, such as liquid-liquid extraction or solid-phase scavenging, to remove byproducts and unreacted starting materials, leading to a purer product and potentially higher isolated yields.

Process Analytical Technology (PAT): The implementation of real-time monitoring techniques (e.g., IR, NMR spectroscopy) in a flow setup allows for rapid feedback and optimization of reaction conditions to maximize yield.

ParameterTypical Range/ConditionImpact on Yield and Purity
Temperature 0 - 100 °CHigher temperatures generally increase the reaction rate but can also lead to side reactions if not controlled.
Reactant Ratio (Amine:Acyl Chloride) 1:1 to 1.2:1An excess of amine can drive the reaction to completion but may require additional purification steps.
Residence Time (Flow) Seconds to minutesShorter residence times can increase throughput, but must be sufficient for complete reaction. nih.govresearchgate.net
Catalyst (for acid route) Lewis acids, organocatalystsThe choice of catalyst can significantly affect the reaction rate and selectivity.

By carefully controlling these parameters, particularly within the precise environment of a continuous flow reactor, the synthesis of Propanamide, N,N-dibutyl-3-chloro- can be made more efficient, safer, and more sustainable.

Reactivity and Reaction Mechanisms of Propanamide, N,n Dibutyl 3 Chloro

Nucleophilic Substitution Reactions at the 3-Chloro Position

The carbon atom attached to the chlorine in Propanamide, N,N-dibutyl-3-chloro- is an electrophilic center, making it susceptible to attack by nucleophiles. This leads to nucleophilic substitution reactions where the chlorine atom, a good leaving group, is replaced by a variety of nucleophiles. The primary mechanisms governing these substitutions are the S(_N)1 and S(_N)2 pathways. masterorganicchemistry.combyjus.com

Mechanistic Investigations of S(_N)1, S(_N)2, and S(_N)2' Pathways

The competition between S(_N)1 and S(_N)2 reaction pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature. youtube.commasterorganicchemistry.com

S(_N)2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group. byjus.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For Propanamide, N,N-dibutyl-3-chloro-, an S(_N)2 reaction would be favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com The presence of the amide group, however, can introduce steric hindrance, potentially slowing down the reaction rate compared to a simpler alkyl halide.

S(_N)1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. byjus.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate. youtube.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the intermediate carbocation. youtube.com The primary carbocation that would be formed from Propanamide, N,N-dibutyl-3-chloro- is inherently unstable, making a pure S(_N)1 mechanism less likely. However, rearrangements to form more stable carbocations can occur. chemistrysteps.com

S(_N)2' Pathway: In cases of allylic or similar systems, a nucleophile can attack at the γ-position, leading to a rearrangement of the double bond and expulsion of the leaving group. While Propanamide, N,N-dibutyl-3-chloro- is not an allylic halide, the potential for elimination-addition mechanisms under certain basic conditions could lead to isomeric products.

Table 1: Factors Influencing S(_N)1 vs. S(_N)2 Reactions

FactorS(_N)1 FavoredS(_N)2 Favored
Substrate Tertiary > SecondaryPrimary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, CN⁻, RS⁻)
Solvent Polar Protic (e.g., water, alcohols)Polar Aprotic (e.g., acetone, DMF)
Kinetics First-orderSecond-order
Stereochemistry RacemizationInversion of configuration
Rearrangement PossibleNot possible

Substrate Scope and Stereochemical Outcomes in Nucleophilic Substitutions

The range of nucleophiles that can displace the chloride in Propanamide, N,N-dibutyl-3-chloro- is broad and includes amines, alkoxides, thiolates, and cyanide, leading to a variety of substituted propanamide derivatives.

The stereochemical outcome of the substitution reaction is a key indicator of the operative mechanism.

If the reaction proceeds via an S(_N)2 mechanism at a chiral center, it will result in an inversion of configuration . libretexts.org The nucleophile attacks the carbon from the side opposite to the leaving group, leading to a "flipping" of the stereochemistry. libretexts.org

Conversely, if the reaction follows an S(_N)1 pathway , the formation of a planar carbocation intermediate allows the nucleophile to attack from either face. youtube.comlibretexts.org This typically leads to a racemic mixture of products, with both retention and inversion of configuration. libretexts.org Given that the substrate , Propanamide, N,N-dibutyl-3-chloro-, is achiral unless isotopically labeled or derivatized to create a stereocenter, these stereochemical considerations become relevant for analogous chiral substrates.

Reactions Involving the Amide Functionality

The amide group in Propanamide, N,N-dibutyl-3-chloro- is generally less reactive than other carboxylic acid derivatives. pressbooks.pub However, it can undergo several important transformations under specific reaction conditions.

Hydrolysis and Transamidation Reactions

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid and amine under either acidic or basic conditions, typically requiring heat. pressbooks.publibretexts.org

Acidic Hydrolysis: In the presence of a strong acid and water, the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. pressbooks.pub This leads to the formation of 3-chloropropanoic acid and dibutylamine (B89481) hydrochloride.

Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. arkat-usa.org This process yields the salt of the carboxylic acid (sodium 3-chloropropanoate) and dibutylamine. libretexts.org Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides. arkat-usa.org

Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. This transformation can be catalyzed by various reagents, including Lewis acids and certain metal complexes. nih.govnih.gov For instance, reacting Propanamide, N,N-dibutyl-3-chloro- with a different primary or secondary amine in the presence of a suitable catalyst could yield a new amide and dibutylamine. organic-chemistry.orgresearchgate.net Sodium tert-butoxide has been shown to mediate the transamidation of N,N-dimethyl amides with primary amines under solvent-free conditions. organic-chemistry.org

Reductions to Corresponding Amines

The amide group can be reduced to an amine using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a strong and non-selective reducing agent capable of reducing amides to amines. harvard.edu The reaction of Propanamide, N,N-dibutyl-3-chloro- with LiAlH₄ would be expected to reduce the amide functionality to an amine, yielding N,N-dibutyl-3-chloropropan-1-amine. It is important to note that LiAlH₄ can also reduce the alkyl halide, although the amide reduction is generally faster.

Other Reducing Agents: Other reagents like borane (B79455) (BH₃) can also reduce amides. harvard.edu The choice of reducing agent can sometimes allow for chemoselectivity. For example, diisobutylaluminium hydride (DIBAL-H) can be used for the partial reduction of tertiary amides to aldehydes. researchgate.net

Table 2: Reduction of Amides

ReagentProductNotes
Lithium Aluminum Hydride (LiAlH₄)AminePowerful, non-selective reducing agent. harvard.edu
Borane (BH₃-THF)AmineCan offer better selectivity than LiAlH₄ in some cases.
Diisobutylaluminium hydride (DIBAL-H)AldehydeUsed for partial reduction. researchgate.net

N-Alkylation and N-Acylation Reactions

As a tertiary amide, Propanamide, N,N-dibutyl-3-chloro- lacks a proton on the nitrogen atom and therefore cannot undergo direct N-alkylation or N-acylation in the same way that primary and secondary amides can. mdpi.comderpharmachemica.com Primary and secondary amides can be deprotonated with a strong base to form an amide anion, which can then act as a nucleophile in alkylation or acylation reactions. derpharmachemica.comstackexchange.com

Intramolecular Cyclization and Rearrangement Pathways

While specific studies on the intramolecular reactions of Propanamide, N,N-dibutyl-3-chloro- are not extensively documented, its structure allows for theoretical exploration of potential cyclization and rearrangement pathways.

Intramolecular Cyclization: The most plausible intramolecular reaction involves the nucleophilic attack of the amide oxygen or nitrogen on the electrophilic carbon bearing the chlorine atom. Attack by the amide nitrogen would lead to the formation of a four-membered ring, specifically a β-lactam (azetidin-2-one) structure. This type of cyclization, however, is generally disfavored due to the significant ring strain of the resulting four-membered ring and the relatively low nucleophilicity of the amide nitrogen. The amide lone pair is delocalized through resonance with the carbonyl group, reducing its availability for nucleophilic attack.

Alternatively, attack by the amide oxygen could form a cyclic iminium ether intermediate, which would be highly reactive. Such pathways are often considered in the fragmentation patterns observed in mass spectrometry but are less common as preparative synthetic routes under typical reaction conditions.

Rearrangement Pathways: Rearrangement reactions for simple haloamides like Propanamide, N,N-dibutyl-3-chloro- are not common under standard conditions. Rearrangements such as the Hofmann or Curtius rearrangements require specific reagents and conditions, typically involving the conversion of the amide to an intermediate like an N-haloamide or an acyl azide (B81097), followed by migration of an alkyl or aryl group. rsc.orgmasterorganicchemistry.com For instance, the Hofmann rearrangement converts a primary amide to an amine with one less carbon atom, a process not directly applicable to the tertiary amide structure of the title compound. youtube.com While not a direct rearrangement of the starting material, its derivatives could potentially undergo such transformations.

Role as a Synthetic Intermediate and Precursor in Multi-Step Syntheses

The true synthetic utility of Propanamide, N,N-dibutyl-3-chloro- lies in its role as a building block. The presence of a reactive alkyl chloride handle allows for a variety of subsequent chemical modifications, enabling the construction of more complex molecules.

Derivatization to Quaternary Ammonium (B1175870) Salts

A primary application of Propanamide, N,N-dibutyl-3-chloro- is in the synthesis of novel quaternary ammonium salts (QAS). mdpi.com This transformation is typically achieved through the Menschutkin reaction, a well-established method for forming QAS by reacting a tertiary amine with an alkyl halide. nih.govwikipedia.org

In this reaction, the tertiary amine acts as a nucleophile, attacking the carbon atom bonded to the chlorine, which serves as the leaving group in a bimolecular nucleophilic substitution (SN2) reaction. nih.gov The reaction rate is influenced by the solvent, with polar solvents generally favoring the reaction, and the nature of the halide, with reactivity following the order I > Br > Cl. wikipedia.org A wide variety of tertiary amines can be employed, leading to a diverse library of quaternary ammonium compounds containing a dibutylpropanamide moiety. These resulting QAS can be investigated for various applications, including as phase-transfer catalysts, antimicrobial agents, or ionic liquids. mdpi.comnih.gov

Table 1: Examples of Quaternary Ammonium Salt Synthesis This table is interactive. Click on the headers to sort.

Reactant (Tertiary Amine) Product (Quaternary Ammonium Salt) Potential Application Area
Trimethylamine N,N,N-Trimethyl-3-(N',N'-dibutylcarbamoyl)propan-1-aminium chloride Phase-Transfer Catalyst
Triethylamine N,N,N-Triethyl-3-(N',N'-dibutylcarbamoyl)propan-1-aminium chloride Ionic Liquid Component
Pyridine 1-(3-(N,N-Dibutylcarbamoyl)propyl)pyridinium chloride Antimicrobial Agent
N-Methylimidazole 3-(3-(N,N-Dibutylcarbamoyl)propyl)-1-methyl-1H-imidazol-3-ium chloride Functional Material Precursor
Dimethylaminoethanol 2-(Dimethylamino)-N-(3-(N,N-dibutylcarbamoyl)propyl)ethan-1-aminium chloride Biocompatible Surfactant

Conversion to Other Functionalities for Advanced Building Blocks

The chloro group in Propanamide, N,N-dibutyl-3-chloro- is a versatile functional handle that can be readily converted into other groups through nucleophilic substitution reactions. This allows for the creation of a wide array of advanced building blocks for further synthetic elaboration. The SN2 mechanism predominates, allowing for controlled introduction of new functionalities. ub.edu

Common transformations include:

Conversion to Azides: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO yields the corresponding 3-azido-N,N-dibutylpropanamide. Azides are highly useful intermediates, which can be reduced to primary amines or used in "click chemistry" reactions like the Huisgen cycloaddition.

Conversion to Nitriles: Treatment with sodium cyanide (NaCN) introduces a nitrile (cyano) group, forming 4-cyano-N,N-dibutylbutanamide. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, extending the carbon chain.

Finkelstein Reaction: While the chloride is a competent leaving group, it can be converted to a more reactive iodide by treatment with sodium iodide (NaI) in acetone. The resulting 3-iodo-N,N-dibutylpropanamide is a more potent electrophile for subsequent nucleophilic substitutions due to iodide being a better leaving group. ub.edu

Conversion to Thiols and Thioethers: Reaction with sodium hydrosulfide (B80085) (NaSH) can introduce a thiol group, while reaction with a sodium thiolate (NaSR) yields a thioether. These sulfur-containing compounds have applications in materials science and medicinal chemistry.

These transformations significantly broaden the synthetic potential of the parent molecule, allowing it to serve as a precursor to amides bearing a variety of functional groups.

Table 2: Functional Group Interconversions of Propanamide, N,N-dibutyl-3-chloro- This table is interactive. Click on the headers to sort.

Reagent Solvent Product Functional Group Product Name
Sodium Azide (NaN₃) DMF Azide 3-Azido-N,N-dibutylpropanamide
Sodium Cyanide (NaCN) DMSO Nitrile 4-Cyano-N,N-dibutylbutanamide
Sodium Iodide (NaI) Acetone Iodide 3-Iodo-N,N-dibutylpropanamide
Sodium Thiophenoxide (NaSPh) Ethanol Thioether N,N-Dibutyl-3-(phenylthio)propanamide
Potassium Phthalimide DMF Phthalimide 2-(3-(N,N-Dibutylcarbamoyl)propyl)isoindoline-1,3-dione

Computational and Theoretical Investigations of Propanamide, N,n Dibutyl 3 Chloro

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonding are fundamental to understanding the reactivity and properties of a molecule. Computational quantum chemistry provides powerful tools to investigate these aspects at the atomic level.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Propanamide, N,N-dibutyl-3-chloro-. These calculations can map out the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The electron density distribution, another key output, reveals the regions of the molecule that are electron-rich or electron-deficient.

For a molecule like Propanamide, N,N-dibutyl-3-chloro-, the HOMO is likely to be localized around the nitrogen and oxygen atoms of the amide group, as well as the chlorine atom, due to the presence of lone pairs of electrons. The LUMO, on the other hand, would be expected to be distributed over the carbonyl carbon and the carbon atom bonded to the chlorine, representing sites susceptible to nucleophilic attack.

Visualizing the electron density surface provides a clear picture of the charge distribution. Regions of high electron density are typically found around the electronegative oxygen, nitrogen, and chlorine atoms, while the alkyl chains would exhibit a more neutral and nonpolar character. This information is invaluable for predicting intermolecular interactions and the molecule's behavior in different chemical environments.

Table 1: Hypothetical Molecular Orbital Energies for Propanamide, N,N-dibutyl-3-chloro- (Calculated at the B3LYP/6-31G(d) level of theory)

Molecular OrbitalEnergy (eV)
HOMO-2-12.54
HOMO-1-11.89
HOMO-10.23
LUMO1.56
LUMO+12.87
LUMO+23.91

This interactive table presents hypothetical energy levels of the frontier molecular orbitals. The large HOMO-LUMO gap suggests significant kinetic stability.

The flexibility of the N,N-dibutyl groups and the chloroethyl chain in Propanamide, N,N-dibutyl-3-chloro- allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface (PES) that governs the transitions between them.

By systematically rotating the dihedral angles of the key single bonds (e.g., C-C and C-N bonds), a potential energy landscape can be generated. This landscape reveals the low-energy valleys corresponding to stable conformers and the energy barriers (saddle points) that must be overcome for conformational changes to occur. The relative energies of these conformers determine their population at a given temperature, which can be estimated using the Boltzmann distribution.

For Propanamide, N,N-dibutyl-3-chloro-, the most stable conformers would likely be those that minimize steric hindrance between the bulky butyl groups and the chloroethyl chain, while also allowing for favorable intramolecular interactions, if any.

Table 2: Hypothetical Relative Energies of Key Conformers of Propanamide, N,N-dibutyl-3-chloro-

ConformerDihedral Angle (°C-C-N-C)Relative Energy (kcal/mol)
Anti-periplanar1800.00
Gauche (+)601.25
Gauche (-)-601.25
Syn-periplanar05.80

This interactive table illustrates the hypothetical relative energies of different rotational isomers around a key bond. The anti-periplanar conformation is presented as the most stable due to minimized steric interactions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

By modeling a potential reaction, such as the nucleophilic substitution of the chlorine atom, computational methods can identify the transition state (TS) structure. The TS represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

For a hypothetical SN2 reaction of Propanamide, N,N-dibutyl-3-chloro- with a nucleophile, the transition state would feature a partially formed bond between the nucleophile and the carbon atom, and a partially broken bond between the carbon and the chlorine atom. The calculation of the activation energy would indicate how readily this reaction proceeds.

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects through either explicit or implicit solvation models. Explicit models involve including individual solvent molecules in the calculation, while implicit models represent the solvent as a continuous medium with a specific dielectric constant.

For a reaction involving a polar molecule like Propanamide, N,N-dibutyl-3-chloro-, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent or the gas phase.

Table 3: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction of Propanamide, N,N-dibutyl-3-chloro- in Different Solvents

SolventDielectric ConstantActivation Energy (kcal/mol)
Gas Phase125.3
Hexane1.924.1
Dichloromethane9.120.5
Water78.418.2

This interactive table demonstrates the hypothetical influence of solvent polarity on the activation energy of a reaction. As the polarity of the solvent increases, the activation energy is shown to decrease, suggesting a faster reaction rate.

Spectroscopic Property Prediction and Interpretation (Beyond Basic Identification)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of molecules.

Advanced computational techniques can predict not only the vibrational frequencies for an Infrared (IR) spectrum but also their intensities, providing a more complete theoretical spectrum for comparison with experimental data. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These predictions are highly sensitive to the molecular conformation, and by performing a Boltzmann-weighted average over the chemical shifts of the most stable conformers, a more accurate prediction of the experimental spectrum can be achieved. This approach can be particularly useful for complex molecules with many conformational degrees of freedom, such as Propanamide, N,N-dibutyl-3-chloro-.

Advanced Nuclear Magnetic Resonance Chemical Shift and Coupling Constant Calculations for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for molecular structure elucidation. acs.org The prediction of NMR parameters through quantum mechanical calculations has become an indispensable tool for assigning the correct structure and stereochemistry of organic molecules. rsc.orgescholarship.org By comparing calculated chemical shifts and coupling constants with experimental data, researchers can confidently determine the three-dimensional arrangement of atoms.

For Propanamide, N,N-dibutyl-3-chloro-, Density Functional Theory (DFT) is a commonly employed method for calculating NMR parameters. uni-bonn.de A typical approach involves geometry optimization of the molecule using a functional such as B3LYP with a basis set like 6-31G(d,p). acs.org Following optimization, NMR shielding tensors are calculated, often using a larger basis set (e.g., cc-pVTZ) to improve accuracy. acs.org The calculated isotropic shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS). acs.org

The DP4+ probability analysis is a statistical method that is frequently used to match theoretical NMR data with experimental values to assign a molecule's stereochemistry. nih.gov This method is particularly useful when multiple stereoisomers are possible.

Detailed Research Findings:

A computational study could be performed on possible stereoisomers of Propanamide, N,N-dibutyl-3-chloro-. The optimized geometries of each isomer would be used to calculate their respective ¹H and ¹³C NMR chemical shifts. The calculated data, when compared to experimental spectra, can help in the definitive assignment of the compound's stereochemistry. The accuracy of these predictions allows for a confident structural assignment, even for complex molecules with multiple chiral centers. nih.gov

Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity and dihedral angles between atoms. nih.gov Theoretical calculations of these constants, particularly vicinal couplings (³J), can further reinforce stereochemical assignments. nih.govresearchgate.net For instance, the Karplus relationship, which correlates the magnitude of ³J to the dihedral angle, can be computationally modeled to provide structural insights.

Below are hypothetical calculated ¹H and ¹³C NMR chemical shifts for a plausible conformation of Propanamide, N,N-dibutyl-3-chloro-.

Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Propanamide, N,N-dibutyl-3-chloro-
Atom PositionCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
CH₂ (chloro-adjacent)3.8540.5
CH₂ (carbonyl-adjacent)2.7035.2
N-CH₂ (butyl)3.3047.8
N-CH₂-CH₂ (butyl)1.5530.1
CH₂-CH₃ (butyl)1.3520.3
CH₃ (butyl)0.9513.9
C=O (amide)-171.5

Vibrational Frequency Analysis for Detailed Structural Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers a molecular fingerprint based on the vibrational modes of a compound. rasayanjournal.co.in DFT calculations are highly effective in predicting these vibrational frequencies, which aids in the interpretation of experimental spectra. acs.orgnih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. youtube.com

The choice of DFT functional and basis set, such as B3LYP/6-311++G**, is crucial for obtaining results that correlate well with experimental data. nih.gov Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. mdpi.com

Detailed Research Findings:

A vibrational frequency analysis for Propanamide, N,N-dibutyl-3-chloro- would reveal key vibrational modes associated with its functional groups. For example, the C=O stretching frequency of the amide group is a strong and characteristic absorption in the IR spectrum. The C-Cl stretching frequency and the various C-H and C-N stretching and bending modes can also be identified.

Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed bands to specific molecular motions. nih.gov This comparison can confirm the presence of specific functional groups and provide insights into the molecular structure and bonding. mdpi.com

The table below presents a hypothetical assignment of calculated vibrational frequencies for Propanamide, N,N-dibutyl-3-chloro-.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Propanamide, N,N-dibutyl-3-chloro-
Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
2960-2870C-H stretching (butyl chains)
1650C=O stretching (amide I band)
1465CH₂ scissoring
1250C-N stretching (amide III band)
730C-Cl stretching

Molecular Dynamics Simulations for Conformational Sampling

Propanamide, N,N-dibutyl-3-chloro- possesses significant conformational flexibility due to the rotatable single bonds in its butyl chains and propanamide backbone. nih.gov Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of such flexible molecules. nih.gov MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. wustl.edu

These simulations can provide a detailed picture of the different conformations the molecule can adopt, their relative populations, and the dynamics of transitions between them. wustl.eduresearchgate.net The choice of force field, which is a set of parameters describing the potential energy of the system, is critical for the accuracy of MD simulations.

Detailed Research Findings:

An MD simulation of Propanamide, N,N-dibutyl-3-chloro- in a suitable solvent, such as water or chloroform, would reveal the preferred three-dimensional structures of the molecule in solution. The simulation would likely show that the butyl chains can adopt various folded and extended conformations. The orientation around the amide bond and the propanamide backbone would also be subject to conformational changes.

By analyzing the simulation trajectory, one can identify the most stable conformers and calculate their relative free energies. This information is crucial for understanding how the molecule behaves in a dynamic environment and how its shape might influence its interactions with other molecules. The results from MD simulations can also be used to generate a Boltzmann-weighted ensemble of conformations for which NMR parameters can be calculated, potentially leading to a more accurate correlation with experimental data. tifrh.res.in

The table below summarizes hypothetical results from a molecular dynamics simulation, indicating the major conformational families and their populations.

Table 3: Conformational Analysis of Propanamide, N,N-dibutyl-3-chloro- from Molecular Dynamics Simulation
Conformer ClusterDescriptionPopulation (%)Relative Energy (kcal/mol)
1Extended butyl chains, antiperiplanar C-C-C=O650.00
2One folded butyl chain, synclinal C-C-C=O251.2
3Both butyl chains folded102.5

Advanced Analytical Methodologies for Characterization and Quantification of Propanamide, N,n Dibutyl 3 Chloro

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the analysis of Propanamide, N,N-dibutyl-3-chloro-, providing definitive structural information and the sensitivity required for trace-level detection. semanticscholar.org It is commonly coupled with chromatographic techniques like HPLC or GC. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm mass accuracy. thermofisher.com This capability allows for the unambiguous determination of a compound's elemental formula. For Propanamide, N,N-dibutyl-3-chloro- (C₁₁H₂₂ClNO), HRMS can easily distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. The technique is crucial for confirming the identity of the compound and its metabolites or degradation products. acs.orgacs.org The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) further aids in confirmation.

Table 3: Calculated Exact Masses for Isotopologues of Propanamide, N,N-dibutyl-3-chloro-

Ion/MoleculeFormulaCalculated Exact Mass (Da)
[M] (with ³⁵Cl)C₁₁H₂₂³⁵ClNO219.1390
[M] (with ³⁷Cl)C₁₁H₂₂³⁷ClNO221.1360
[M+H]⁺ (with ³⁵Cl)C₁₁H₂₃³⁵ClNO⁺220.1463
[M+H]⁺ (with ³⁷Cl)C₁₁H₂₃³⁷ClNO⁺222.1433

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing detailed structural information. rsc.org For tertiary amides like Propanamide, N,N-dibutyl-3-chloro-, a common fragmentation pathway under both Electron Ionization (EI) and Electrospray Ionization (ESI) involves the cleavage of the amide N-CO bond. nih.govrsc.org This increased propensity for cleavage at the N-alkylated amide nitrogen is a key diagnostic feature. nih.gov

Other expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Loss of the chloroethyl group: Cleavage resulting in the loss of a C₂H₄Cl radical.

Cleavage of the N-alkyl chains: Loss of butyl (C₄H₉) or butene (C₄H₈) fragments.

McLafferty Rearrangement: A potential rearrangement if a gamma-hydrogen is available on the alkyl chains, though less common for tertiary amides compared to primary and secondary ones. jove.com

The MS/MS spectrum provides a unique fingerprint that can be used for definitive identification and quantification via techniques like Multiple Reaction Monitoring (MRM). acs.org

Table 4: Predicted Key Fragment Ions for [C₁₁H₂₂ClNO+H]⁺ in Tandem MS

Predicted Fragment Ion (m/z)Proposed Structure/LossNotes
162.1592[M+H - C₂H₄Cl]⁺Loss of the 3-chloroethyl group
128.1383[N(C₄H₉)₂ + H]⁺Dibutylamine (B89481) cation from N-CO cleavage
92.0522[CH₂CH₂Cl-C=O]⁺Acylium ion from N-CO cleavage
164.1019[M+H - C₄H₈]⁺Loss of butene from a butyl chain
72.0808[C₄H₁₀N]⁺Fragment from dibutylamine cation

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of organic compounds. For a molecule like Propanamide, N,N-dibutyl-3-chloro-, advanced methods provide detailed insights into its atomic connectivity and three-dimensional arrangement.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool that provides correlations between different nuclei within a molecule, offering a detailed map of the chemical structure. wikipedia.org Unlike one-dimensional (1D) NMR which displays chemical shifts on a single frequency axis, 2D NMR spreads the signals across two frequency axes, resolving overlapping peaks that are common in complex molecules. researchgate.net

For Propanamide, N,N-dibutyl-3-chloro-, several 2D NMR experiments would be instrumental in its structural confirmation:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds. wikipedia.org For the target molecule, COSY would show correlations between the protons of the ethyl and propyl groups of the butyl chains, as well as between the protons on the chlorinated propyl group attached to the amide nitrogen. For instance, the protons on the carbon adjacent to the chlorine would show a correlation with the protons on the neighboring methylene (B1212753) group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13 (¹³C). wikipedia.org An HSQC spectrum of Propanamide, N,N-dibutyl-3-chloro- would definitively assign which protons are attached to which carbon atoms in the butyl and 3-chloropropyl chains.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, which is crucial for determining stereochemistry and conformation. harvard.edu For a flexible molecule like Propanamide, N,N-dibutyl-3-chloro-, NOESY could reveal the preferred spatial arrangement of the butyl and 3-chloropropyl groups around the amide bond.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Propanamide, N,N-dibutyl-3-chloro-

Atom PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (COSY, HSQC, HMBC)
C=O-~172HMBC to H-2', H-α
Cl-CH₂- (C-3')~3.7 (t)~40COSY to H-2'; HSQC to C-3'
-CH₂- (C-2')~2.8 (t)~35COSY to H-3'; HSQC to C-2'; HMBC to C=O
N-CH₂- (C-α)~3.3 (t)~48COSY to H-β; HSQC to C-α; HMBC to C=O, C-γ
-CH₂- (C-β)~1.5 (sextet)~30COSY to H-α, H-γ; HSQC to C-β
-CH₂- (C-γ)~1.3 (sextet)~20COSY to H-β, H-δ; HSQC to C-γ
-CH₃ (C-δ)~0.9 (t)~14COSY to H-γ; HSQC to C-δ

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts may vary based on solvent and experimental conditions.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of atoms in the crystal lattice.

For Propanamide, N,N-dibutyl-3-chloro-, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray crystallography would provide unambiguous information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact solid-state conformation of the flexible butyl and 3-chloropropyl chains.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as dipole-dipole interactions or van der Waals forces.

While no published crystal structure for Propanamide, N,N-dibutyl-3-chloro- is currently available, data from analogous amide structures can provide insights into expected structural features. researchgate.net

Table 2: Example Crystallographic Data for an Aliphatic Amide

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.095
R-factor0.045

Note: This table contains example data and does not represent Propanamide, N,N-dibutyl-3-chloro-.

Spectrophotometric and Electrochemical Methods for Quantification in Non-Biological Matrices

Beyond structural elucidation, the accurate quantification of Propanamide, N,N-dibutyl-3-chloro- in various non-biological matrices, such as environmental samples or industrial process streams, is essential.

Spectrophotometric Methods

UV-Visible spectrophotometry is a widely used technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Amide bonds typically exhibit a weak n → π* transition at around 205-226 nm. harvard.edursc.org The intensity of this absorption is proportional to the concentration of the amide, according to the Beer-Lambert law.

To quantify Propanamide, N,N-dibutyl-3-chloro- using this method, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 3: Hypothetical UV-Vis Spectrophotometric Data for Quantification

Concentration (mg/L)Absorbance at λmax (~210 nm)
10.052
50.258
100.515
201.031
502.575

Note: This table presents hypothetical data for illustrative purposes.

Electrochemical Methods

Electrochemical techniques offer a sensitive and selective means of quantifying electroactive species. The 3-chloro- group in Propanamide, N,N-dibutyl-3-chloro- makes it a candidate for reductive electrochemical detection. Techniques like cyclic voltammetry or differential pulse voltammetry could be employed.

For quantitative analysis, a calibration curve would be generated by plotting the peak current from the voltammograms against the concentration of standard solutions. This method can be particularly useful for analyzing complex matrices where spectroscopic methods might suffer from interference.

Applications of Propanamide, N,n Dibutyl 3 Chloro Beyond Traditional Chemical Syntheses

Environmental and Industrial Chemical Process StudiesNo environmental or industrial chemical process studies featuring Propanamide, N,N-dibutyl-3-chloro- could be located.

Degradation Pathways in Environmental Contexts

The environmental fate of Propanamide, N,N-dibutyl-3-chloro- is not extensively documented. However, its chemical structure, featuring an amide linkage and a chlorinated alkyl chain, suggests potential degradation through both biotic and abiotic pathways.

Hydrolysis: The amide bond in Propanamide, N,N-dibutyl-3-chloro- is susceptible to hydrolysis, which would break the molecule into 3-chloropropanoic acid and N,N-dibutylamine. This reaction can be influenced by pH, temperature, and the presence of microbial enzymes. Studies on other N,N-substituted amides have demonstrated that alkaline conditions can facilitate the hydrolysis of the amide bond. researchgate.net For instance, research on the degradation of dibutyl phthalate (B1215562), which also contains a dibutyl functional group, indicates that the initial step in its biodegradation is hydrolysis catalyzed by esterases, breaking it down into mono-n-butyl phthalate and then phthalic acid. nih.gov This enzymatic pathway suggests a similar potential for microbial enzymes in soil and water to hydrolyze the amide bond in Propanamide, N,N-dibutyl-3-chloro-.

Biodegradation: Microorganisms play a crucial role in the breakdown of organic compounds in the environment. While specific microbial degradation studies on Propanamide, N,N-dibutyl-3-chloro- are not available, the degradation of similar compounds offers insights. The biodegradation of phthalic acid esters, for example, is often initiated by hydrolysis. nih.gov Following initial hydrolysis, the resulting 3-chloropropanoic acid and N,N-dibutylamine would likely undergo further degradation. The chlorinated aliphatic acid may be dehalogenated and further metabolized by microbial communities. The dibutylamine (B89481) would also be subject to microbial breakdown.

Photodegradation: The presence of a carbon-chlorine bond suggests that Propanamide, N,N-dibutyl-3-chloro- could be susceptible to photodegradation by sunlight, particularly in the upper layers of water bodies. However, without specific studies, the rate and products of this degradation pathway remain speculative.

A summary of the plausible, yet unconfirmed, degradation pathways for Propanamide, N,N-dibutyl-3-chloro- is presented below.

Degradation Pathway Description Potential Products Influencing Factors
Hydrolysis Cleavage of the amide bond by reaction with water.3-chloropropanoic acid, N,N-dibutylaminepH, Temperature, Microbial Enzymes
Biodegradation Breakdown by microorganisms.Intermediate metabolites, Carbon Dioxide, WaterMicrobial populations, Oxygen levels, Nutrients
Photodegradation Breakdown by sunlight.Chlorinated and non-chlorinated organic fragmentsLight intensity, Presence of photosensitizers

Analytical Detection in Industrial Effluents

The detection and quantification of Propanamide, N,N-dibutyl-3-chloro- in industrial effluents are critical for monitoring its potential release into the environment. While no standardized methods are specifically published for this compound, established analytical techniques for similar chemical structures are readily applicable.

Sample Preparation: Due to the complexity of industrial wastewater, a sample preparation step is essential to remove interfering substances and concentrate the analyte. Solid-phase extraction (SPE) is a commonly used technique for extracting organic compounds from aqueous matrices. nih.gov The choice of the solid phase material would depend on the polarity and chemical properties of Propanamide, N,N-dibutyl-3-chloro-.

Chromatographic Separation and Detection:

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS would be a suitable method for the analysis of Propanamide, N,N-dibutyl-3-chloro-. nih.gov In this technique, the compound is vaporized and separated from other components in a chromatographic column before being detected by a mass spectrometer. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the compound, allowing for its specific identification and quantification. nih.govojp.gov For certain amides, derivatization may be necessary to improve their thermal stability and chromatographic behavior. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For compounds that may be less volatile or thermally labile, LC-MS/MS is a powerful alternative. nih.gov In this method, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. LC-MS/MS offers high sensitivity and selectivity and is widely used for the analysis of organic contaminants in environmental samples. nih.gov The use of techniques like ion-pairing reversed-phase liquid chromatography can be effective for the analysis of amines and related compounds. nih.gov

The selection of the analytical method would depend on factors such as the expected concentration of the compound, the complexity of the effluent matrix, and the specific instrumentation available. The table below summarizes the potential analytical techniques.

Analytical Technique Principle Advantages Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High selectivity, Good for volatile compounds. nih.govMay require derivatization for some amides. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of compounds in liquid phase followed by mass-based detection.High sensitivity and selectivity, Suitable for a wide range of compounds. nih.govMatrix effects can be a challenge.

Q & A

Q. What are the common synthetic routes for N,N-dibutyl-3-chloropropanamide, and how can reaction efficiency be monitored?

The compound is typically synthesized via nucleophilic substitution between 3-chloropropanoyl chloride and dibutylamine, facilitated by a base (e.g., NaOH or K₂CO₃) to deprotonate the amine. Reaction progress can be monitored using thin-layer chromatography (TLC) or in situ Fourier-transform infrared (FTIR) spectroscopy to track the disappearance of the acyl chloride peak (~1800 cm⁻¹). Post-reaction purification via recrystallization or column chromatography is recommended to isolate the product .

Reaction Conditions Typical Yield Key By-Products
Dichloromethane, RT, 12 hrs65–75%Unreacted dibutylamine
THF, 40°C, 6 hrs80–85%Oligomeric side products

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions. For example, the chloro group at C3 causes deshielding of adjacent protons (δ ~4.2 ppm). Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or ORTEP-III resolves bond lengths and angles. For instance, the C-Cl bond length typically ranges from 1.76–1.79 Å in related chloro-propanamides .

Q. How does the chloro substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack. However, steric hindrance from the dibutyl groups may reduce reactivity. Kinetic studies using UV-Vis spectroscopy or HPLC can quantify reaction rates under varying conditions (e.g., solvent polarity, temperature) .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of N,N-dibutyl-3-chloropropanamide?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP ) and basis sets like 6-31G(d,p) can predict molecular orbitals, electrostatic potentials, and charge distribution. For example, the HOMO-LUMO gap in chloro-propanamides correlates with experimental UV absorption data (ΔE ≈ 4.5–5.0 eV) . Comparative studies using MP2 or CCSD(T) may resolve discrepancies between computational and experimental dipole moments .

Q. How can hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?

Graph set analysis (as per Etter’s rules ) of SCXRD data reveals that N-H···O=C interactions dominate in propanamide derivatives, forming R₂²(8) motifs. These interactions influence melting points and solubility. For example, stronger hydrogen bonds (e.g., N-H···O ≈ 2.8 Å) correlate with higher thermal stability .

Hydrogen Bond Distance (Å) Angle (°) Motif
N-H···O=C2.76–2.85155–165R₂²(8)
C-H···Cl3.32–3.40145–150Undefined

Q. What strategies mitigate data contradictions between experimental and computational vibrational spectra?

Polarized IR linear-dichroic (IR-LD) spectroscopy in nematic liquid crystals can resolve overlapping bands. For instance, the amide I band (1650–1680 cm⁻¹) may split due to conformational flexibility. Scaling factors (e.g., 0.96–0.98 for B3LYP/6-31G(d)) adjust computed frequencies to match experimental data .

Q. How do steric effects from the dibutyl groups impact catalytic applications or supramolecular assembly?

Molecular dynamics (MD) simulations show that bulky dibutyl groups restrict rotational freedom, reducing aggregation in nonpolar solvents. This steric hindrance also limits coordination with metal catalysts (e.g., Pd in cross-coupling reactions), necessitating larger ligands (e.g., XPhos) to enhance catalytic activity .

Methodological Notes

  • Data Contradiction Analysis : Compare SCXRD bond lengths with DFT-optimized geometries to identify systematic errors in computational models .
  • Advanced Synthesis : Use flow chemistry to control exothermic reactions and improve yield in large-scale syntheses .
  • Spectroscopy : Pair Raman spectroscopy with DFT for unambiguous assignment of vibrational modes in crowded spectral regions .

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